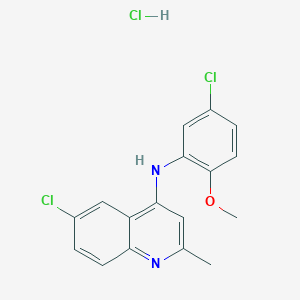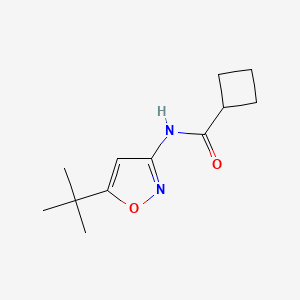![molecular formula C22H31ClN2O3 B4996073 N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)
N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride, commonly known as DMBA-N~1~-mesityl-beta-alaninamide hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and cancer research.
Applications De Recherche Scientifique
DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has also been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has been investigated for its potential use in the treatment of Alzheimer's disease and as an anticonvulsant.
Mécanisme D'action
The exact mechanism of action of DMBA-N~1~-mesityl-beta-alaninamide hydrochloride is still being investigated. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway, which is involved in the regulation of programmed cell death. DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has been reported to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of histone deacetylases. DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has also been reported to have anticonvulsant properties and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have potent anticancer properties and to be effective against a wide range of cancer cell lines. However, DMBA-N~1~-mesityl-beta-alaninamide hydrochloride has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is still being investigated. In addition, more research is needed to determine its safety and toxicity in vivo.
Orientations Futures
There are several future directions for research on DMBA-N~1~-mesityl-beta-alaninamide hydrochloride. One area of research is the development of new derivatives of the compound with improved potency and selectivity against cancer cells. Another area of research is the investigation of the compound's potential use in combination with other anticancer drugs to enhance their effectiveness. Finally, more research is needed to determine the safety and toxicity of DMBA-N~1~-mesityl-beta-alaninamide hydrochloride in vivo, and its potential use as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
DMBA-N~1~-mesityl-beta-alaninamide hydrochloride is synthesized through a multistep process involving the reaction of 3,4-dimethoxyphenethylamine with mesityl chloride to form N-(3,4-dimethoxyphenethyl)-mesitylamide, which is then reacted with beta-alanine to form N~1~-mesityl-N~3~-(2-(3,4-dimethoxyphenyl)ethyl)-beta-alaninamide. The final step involves the reaction of the latter compound with hydrochloric acid to form DMBA-N~1~-mesityl-beta-alaninamide hydrochloride.
Propriétés
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2,4,6-trimethylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.ClH/c1-15-12-16(2)22(17(3)13-15)24-21(25)9-11-23-10-8-18-6-7-19(26-4)20(14-18)27-5;/h6-7,12-14,23H,8-11H2,1-5H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGINJOMFEKOKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCNCCC2=CC(=C(C=C2)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)
![1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4996001.png)
![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)
![N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4996034.png)
![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)



![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)